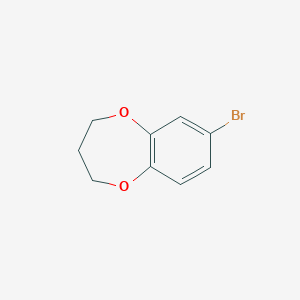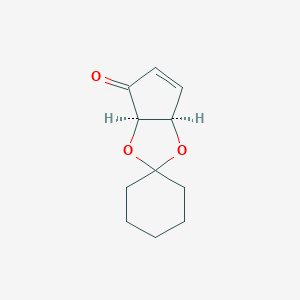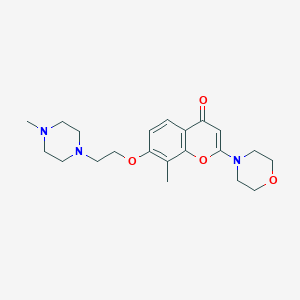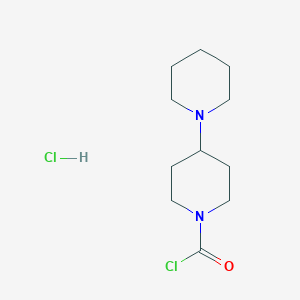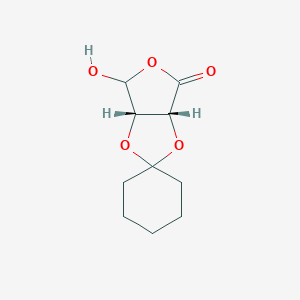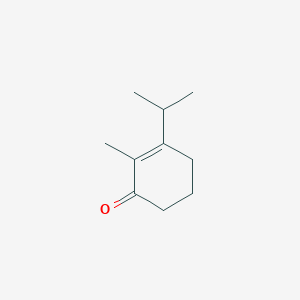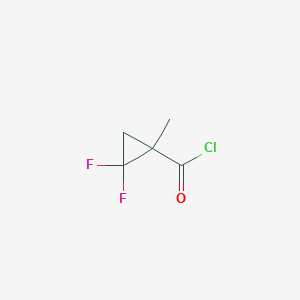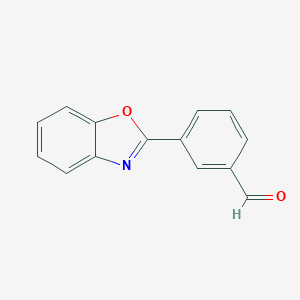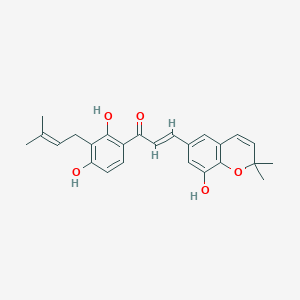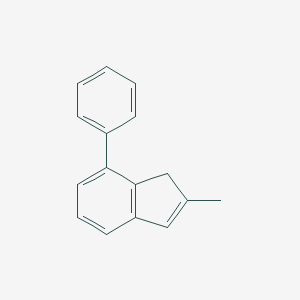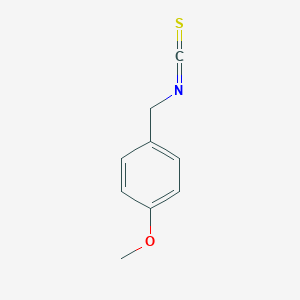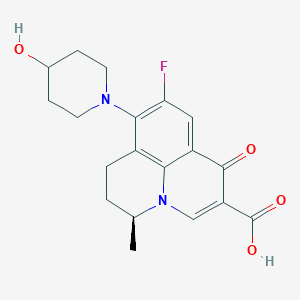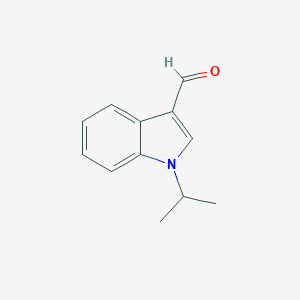
1-Isopropyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
“1-Isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 151409-84-6 . It has a molecular weight of 187.24 and is typically in solid form . It is used as a precursor for the synthesis of various biologically active structures .
Synthesis Analysis
The synthesis of “1-Isopropyl-1H-indole-3-carbaldehyde” involves a multi-stage process . The first stage involves the reaction of diphenylformamide with trichlorophosphate in 1,1-dichloroethane under reflux conditions, followed by a Vilsmeier-Haack reaction . The second stage involves the reaction of N-isopropylpyrrole in 1,1-dichloroethane for 2 hours under reflux conditions, again followed by a Vilsmeier-Haack reaction . The final stage involves a reaction with water and sodium acetate .
Molecular Structure Analysis
The linear formula of “1-Isopropyl-1H-indole-3-carbaldehyde” is C12 H13 N O . The SMILES string is CC©n1cc(C=O)c2ccccc12 . The InChI key is AEECOZTYVNXNDQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
“1-Isopropyl-1H-indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
Physical And Chemical Properties Analysis
“1-Isopropyl-1H-indole-3-carbaldehyde” is a solid at room temperature . It has a molecular weight of 187.24 . The storage temperature is -20°C .
Aplicaciones Científicas De Investigación
“1-Isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H13NO . It’s a solid substance at room temperature and is typically stored at -20°C .
One of the main applications of “1-Isopropyl-1H-indole-3-carbaldehyde” and its derivatives is in the field of pharmaceutical chemistry . They are essential and efficient chemical precursors for generating biologically active structures . These compounds are used in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
The compound is often used in multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
The indole nucleus, which is part of the “1-Isopropyl-1H-indole-3-carbaldehyde” structure, has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
-
Analgesic Agents : Indole derivatives have been used in the development of analgesic agents, which are medications used to relieve pain.
-
Hypoglycemic Agents : These compounds have been used in the creation of hypoglycemic agents, which are drugs used to lower glucose levels in the blood, commonly used in the treatment of diabetes.
-
Tryptophan Dioxygenase Inhibitors : Indole derivatives can act as inhibitors of tryptophan dioxygenase, an enzyme involved in the metabolism of the amino acid tryptophan. This has potential applications in various areas of biomedical research.
-
Antibacterial and Antifungal Agents : Indole derivatives have shown antibacterial and antifungal properties, making them useful in the development of new antimicrobial drugs.
-
Antiamoebic and Cytotoxic Agents : Some indole derivatives have demonstrated antiamoebic activity and cytotoxicity, indicating potential use in the treatment of amoebic infections and in cancer therapy.
-
Inhibitors of the Dengue Virus Protease with Antiviral Activity : Certain indole derivatives have been found to inhibit the protease of the Dengue virus, showing potential for the development of new antiviral drugs.
-
Pyridyl-ethenyl-indoles as Potential Anticancer Immunomodulators : Indole derivatives have been used in the development of potential anticancer immunomodulators. These compounds can modulate the immune response, which can be beneficial in the treatment of cancer.
-
Inhibitors of the Dengue Virus Protease with Antiviral Activity in Cell-Culture : Certain indole derivatives have been found to inhibit the protease of the Dengue virus, showing potential for the development of new antiviral drugs.
-
Synthesis of Selected Alkaloids : Indole derivatives, including “1-Isopropyl-1H-indole-3-carbaldehyde”, are significant in the synthesis of selected alkaloids. Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
-
Development of New Synthetic Methods : The indole structure of “1-Isopropyl-1H-indole-3-carbaldehyde” makes it an ideal candidate for the development of new synthetic methods. This includes modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .
Propiedades
IUPAC Name |
1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECOZTYVNXNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355456 | |
| Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-indole-3-carbaldehyde | |
CAS RN |
151409-84-6 | |
| Record name | 1-(1-Methylethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151409-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



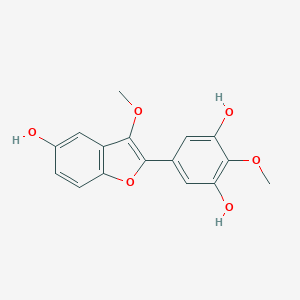
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
